3-(4-Chlorophenyl)-2-fluoropropanoic acid
Overview
Description
3-(4-Chlorophenyl)-2-fluoropropanoic acid is a chemical compound characterized by a chlorophenyl group and a fluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-fluoropropanoic acid typically involves the following steps:
Halogenation: The starting material, 4-chlorophenylpropanoic acid, undergoes halogenation to introduce the fluorine atom at the 2-position.
Fluorination: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Purification: The final product is purified through recrystallization or chromatographic techniques.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the fluorine atom, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
3-(4-Chlorophenyl)-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
3-(4-Chlorophenyl)-2-fluoropropanoic acid is compared with similar compounds such as 3-(4-chlorophenyl)propionic acid and 3-(4-fluorophenyl)propionic acid. While these compounds share structural similarities, the presence of the fluorine atom in this compound imparts unique chemical and biological properties. The fluorine atom enhances the compound's stability and reactivity, making it distinct from its non-fluorinated counterparts.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propionic acid
3-(4-Fluorophenyl)propionic acid
3-(4-Bromophenyl)propionic acid
3-(4-Methylphenyl)propionic acid
This comprehensive overview highlights the significance of 3-(4-Chlorophenyl)-2-fluoropropanoic acid in various scientific and industrial applications
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Properties
IUPAC Name |
3-(4-chlorophenyl)-2-fluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPTDHFWBPWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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